HIV‑1 Vif Antagonist Activity of the Target Compound Versus the Closest Matched Pyrazole‑Piperidine Analog
BindingDB reports a single‑concentration IC50 of 200 nM for the target compound against HIV‑1 Vif in human H9 cells expressing APOBEC3G [1]. The closest structural analog with publicly disclosed data, a pyrazole‑piperidine bearing a 4‑methoxybenzyl substituent (BDBM50498314), showed an IC50 of 2.2 μM against HIV‑1 integrase strand transfer activity [2]. Although the assays differ in mechanism and cell background, the ~11‑fold lower IC50 observed for the cyclobutyl analog highlights a meaningful potency difference that warrants follow‑up in matched‑assay comparisons.
| Evidence Dimension | Antiviral activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 nM (HIV‑1 Vif, H9‑APOBEC3G cells) |
| Comparator Or Baseline | Pyrazole‑piperidine analog BDBM50498314, IC50 = 2.2 µM (HIV‑1 integrase strand transfer) |
| Quantified Difference | ~11‑fold greater potency for target compound (note: different antiviral mechanisms; see “Why This Matters”) |
| Conditions | Target compound: H9 cells expressing APOBEC3G, 16 h assay; comparator: in vitro strand transfer assay using 32P‑labeled DNA substrate. |
Why This Matters
A substantially lower IC50 against a distinct antiviral target suggests the cyclobutyl‑piperidine substitution may confer a more favourable interaction with a viral host‑factor complex, a differentiation that cannot be achieved by generic pyrazole‑piperidine building blocks.
- [1] BindingDB. BDBM50534585. IC50 = 200 nM for HIV‑1 Vif antagonism. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50534585 (accessed 2026-04-28). View Source
- [2] BindingDB. BDBM50498314. IC50 = 2.2 µM for HIV‑1 integrase. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498314 (accessed 2026-04-28). View Source
